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Compound of Interest

Compound Name: BMS-639623

Cat. No.: B1667230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BMS-639623 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3), a

key mediator in eosinophil recruitment and activation. This document provides a

comprehensive overview of the chemical properties, biological activity, and underlying

mechanism of action of BMS-639623. Detailed experimental methodologies for key assays are

provided, along with a summary of its potent in vitro activity. This guide is intended to serve as

a technical resource for researchers in the fields of pharmacology, medicinal chemistry, and

drug development investigating inflammatory diseases, particularly those with an eosinophilic

component such as asthma.

Chemical Properties
BMS-639623 is a small molecule antagonist characterized by a complex chemical structure. Its

fundamental chemical identifiers and properties are summarized below.
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Property Value Source

IUPAC Name

N-((1R,2S)-3-((3S)-3-((4-

fluorophenyl)methyl)-1-

piperidinyl)-2-hydroxy-1-

methylpropyl)-N'-(3-(1-methyl-

1H-tetrazol-5-yl)phenyl)-urea

[1]

Molecular Formula C25H32FN7O2 [1][2]

Molecular Weight 481.58 g/mol [2]

CAS Number 675122-44-8 [2]

SMILES

C--INVALID-LINK--CN1C--

INVALID-LINK--

C=C2)CCC1">C@HNC(=O)N

C3=CC=CC(=C3)C4=NN=NN4

C

[2]

Appearance Solid [2]

Solubility 10 mM in DMSO [2]

Biological Activity
BMS-639623 is a highly potent and selective antagonist of the human CCR3 receptor. Its

biological activity has been characterized through a series of in vitro assays, demonstrating its

ability to inhibit key cellular responses mediated by CCR3 activation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PON9OFP69G
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PON9OFP69G
https://www.probechem.com/products_BMS-639623.html
https://www.probechem.com/products_BMS-639623.html
https://www.probechem.com/products_BMS-639623.html
https://www.probechem.com/products_BMS-639623.html
https://www.probechem.com/products_BMS-639623.html
https://www.probechem.com/products_BMS-639623.html
https://www.benchchem.com/product/b1667230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay IC50 (nM) Species Source

CCR3 Binding 0.3 Human [2]

Eosinophil

Chemotaxis
0.04 (38 pM) Human [3][4]

Eotaxin-Stimulated

Calcium Flux
0.87 Human Eosinophils [2]

Cyno Eosinophil

Chemotaxis
0.15 Cynomolgus Monkey [2]

In preclinical studies involving cynomolgus monkeys, administration of BMS-639623 (5 mg/kg,

twice daily) resulted in a significant reduction of allergen-dependent eosinophilia by 65-82%.[2]

Mechanism of Action: The CCR3 Signaling Pathway
BMS-639623 exerts its pharmacological effect by competitively blocking the binding of

endogenous chemokines, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3

(CCL26), to the CCR3 receptor.[5][6] CCR3 is a G-protein coupled receptor (GPCR)

predominantly expressed on the surface of eosinophils.[5] Upon chemokine binding, the

receptor activates intracellular signaling cascades that are crucial for eosinophil chemotaxis,

degranulation, and the release of pro-inflammatory mediators.[5][6]

The binding of an agonist to CCR3 initiates a conformational change, leading to the activation

of an associated heterotrimeric G-protein of the Gαi subtype.[5] This activation triggers the

dissociation of the Gαi and Gβγ subunits, which in turn modulate the activity of downstream

effector molecules. Key signaling pathways activated by CCR3 include:

Phosphoinositide 3-kinase (PI3K) / Akt pathway: This pathway is critical for cell survival and

migration.

Phospholipase C (PLC) pathway: Activation of PLC leads to the generation of inositol

triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular

calcium stores, a key event in cellular activation, while DAG activates protein kinase C

(PKC).[6]
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Mitogen-activated protein kinase (MAPK) pathways: The ERK1/2 and p38 MAPK pathways

are activated downstream of CCR3 and are involved in regulating gene expression and

cellular responses like chemotaxis.[5]

By blocking the initial ligand-receptor interaction, BMS-639623 effectively inhibits these

downstream signaling events, thereby preventing eosinophil migration to inflammatory sites

and their subsequent activation.
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Caption: CCR3 signaling pathway and the inhibitory action of BMS-639623.

Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize CCR3

antagonists like BMS-639623.

CCR3 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the

CCR3 receptor.

Materials:

Membrane preparations from cells stably expressing human CCR3.

Radioligand (e.g., [¹²⁵I]-Eotaxin).

Test compound (BMS-639623).

Assay Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
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Non-specific binding control (high concentration of unlabeled eotaxin).

Glass fiber filters.

Scintillation counter.

Methodology:

Incubate the CCR3-expressing cell membranes with the radioligand and varying

concentrations of the test compound in the assay buffer.

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the concentration of the test compound that inhibits 50% of the specific binding

of the radioligand (IC50) by non-linear regression analysis.

Eosinophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of eosinophils

towards a chemoattractant.

Materials:

Isolated human eosinophils.

Chemoattractant (e.g., recombinant human eotaxin-1).

Test compound (BMS-639623).

Assay medium (e.g., RPMI 1640 with 0.5% BSA).
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Boyden chamber or similar multi-well migration plate with a porous membrane (e.g., 5 µm

pores).

Cell staining reagents.

Microscope.

Methodology:

Pre-incubate isolated eosinophils with varying concentrations of the test compound or

vehicle control.

Place the chemoattractant in the lower wells of the Boyden chamber.

Add the pre-incubated eosinophil suspension to the upper wells, separated from the lower

wells by the porous membrane.

Incubate the chamber for a sufficient time to allow for cell migration (e.g., 1-2 hours at

37°C in a 5% CO₂ incubator).

Remove the non-migrated cells from the upper surface of the membrane.

Fix and stain the migrated cells on the lower surface of the membrane.

Count the number of migrated cells in multiple fields of view using a microscope.

Determine the IC50 value by plotting the percentage of inhibition of chemotaxis against

the concentration of the test compound.
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Caption: A conceptual workflow for the eosinophil chemotaxis assay.

Intracellular Calcium Flux Assay
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This assay measures the ability of a compound to inhibit the increase in intracellular calcium

concentration in eosinophils upon stimulation with a CCR3 agonist.

Materials:

Isolated human eosinophils.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

CCR3 agonist (e.g., eotaxin-1).

Test compound (BMS-639623).

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

Fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic

fluorescence measurements.

Methodology:

Load the isolated eosinophils with a calcium-sensitive fluorescent dye.

Wash the cells to remove excess extracellular dye.

Pipette the dye-loaded cells into a microplate.

Add varying concentrations of the test compound to the wells and incubate.

Place the microplate in the fluorometric plate reader and establish a baseline fluorescence

reading.

Inject the CCR3 agonist into the wells and immediately begin recording the change in

fluorescence intensity over time.

The increase in fluorescence corresponds to the influx of intracellular calcium.

Calculate the IC50 value based on the inhibition of the agonist-induced fluorescence

signal by the test compound.
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Pharmacokinetic and ADME Profile
While detailed in vivo pharmacokinetic data for BMS-639623 is not extensively published in

publicly available literature, it has been described as being "orally bioavailable".[2] Further

studies would be required to fully characterize its absorption, distribution, metabolism, and

excretion (ADME) profile, including parameters such as Cmax, Tmax, half-life, and

bioavailability.

Conclusion
BMS-639623 is a highly potent and selective CCR3 antagonist with picomolar to low

nanomolar activity in key in vitro functional assays. Its mechanism of action, through the

inhibition of the CCR3 signaling pathway, makes it a compelling candidate for the therapeutic

intervention in eosinophil-driven inflammatory diseases. The data and methodologies

presented in this guide provide a foundational understanding of the chemical and

pharmacological properties of BMS-639623 for researchers and drug development

professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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